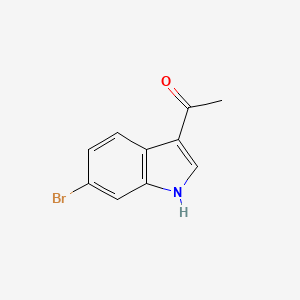

3-Acetyl-6-bromoindole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOMMZAFCVSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631501 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316181-82-5 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Acetyl 6 Bromoindole

Computational Studies

Computational studies on substituted indoles provide significant insights into the transition state geometries and energy barriers that govern their chemical reactivity. While specific computational data for 3-acetyl-6-bromoindole is not extensively available in the current literature, valuable inferences can be drawn from theoretical investigations of closely related analogs, such as 3-acetyl-5-hydroxyindole. These studies illuminate the critical role of the 3-acetyl group in directing the outcomes of electrophilic substitution reactions.

In the context of electrophilic aromatic substitution, the geometry of the transition state is a crucial determinant of the reaction pathway. For 3-substituted indoles, electrophilic attack can principally occur at the C2, C4, C5, C6, and C7 positions of the indole (B1671886) nucleus. The presence of an acetyl group at the 3-position introduces significant steric hindrance, particularly at the C4 position. Computational modeling of the bromination of 3-acetyl-5-hydroxyindole has shown that the transition state leading to C4 bromination is destabilized by this steric clash. wuxiapptec.com In this transition state, the approaching electrophile and the acetyl group are forced into close proximity, leading to a higher energy barrier.

The energy barrier for a chemical reaction is the minimum energy required for reactants to transform into products. In the case of the electrophilic bromination of 3-acetyl-5-hydroxyindole, the calculated energy barrier for the formation of the C4-brominated product is significantly higher than for other positions. wuxiapptec.com For instance, the transition state (TS2) for the deprotonation step at the C4 position, which leads to the final product, faces a calculated energy barrier of 11.59 kcal/mol. This is substantially higher than the 8.92 kcal/mol required for the reverse reaction back to the reactants, indicating that C4 bromination is kinetically disfavored. wuxiapptec.com

Conversely, the energy profile for C6-bromination of the same analog shows a more favorable pathway. The activation energy required to reach the initial transition state (TS1) for the formation of the transient Wheland intermediate at the C6 position is 6.21 kcal/mol. wuxiapptec.com Although this is higher than the 4.92 kcal/mol calculated for the initial attack at C4, the subsequent steps leading to the final C6-brominated product are energetically more accessible. wuxiapptec.com This is attributed to the absence of significant steric hindrance at the C6 position from the 3-acetyl group.

These findings suggest that for this compound, any further electrophilic substitution would likely avoid the C4 and C2 positions due to the steric bulk of the 3-acetyl group. The energy barriers for attack at the C5 and C7 positions would be expected to be lower in comparison, making these positions more susceptible to electrophilic attack, assuming no other directing groups are present.

Interactive Data Table: Calculated Energy Barriers for Electrophilic Bromination of a 3-Acetyl-Indole Analog wuxiapptec.com

| Reaction Step | Position of Attack | Calculated Energy Barrier (kcal/mol) |

| Formation of Wheland Intermediate (TS1) | C4 | 4.92 |

| Formation of Wheland Intermediate (TS1) | C6 | 6.21 |

| Deprotonation (TS2) | C4 | 11.59 |

| Reversal to Reactants from C4 Intermediate | - | 8.92 |

Note: The data presented is for 3-acetyl-5-hydroxyindole and is used as an illustrative model for the reactivity of this compound.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the indole ring, the acetyl group, and the carbon-bromine bond. The interpretation of these bands can be guided by computational studies on formyl- and acetylindoles, which have shown that substitutions at the 3-position, as well as on the benzene (B151609) ring, lead to predictable shifts in vibrational frequencies. researchgate.net

Key Predicted Vibrational Modes for this compound:

N-H Stretch: A sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of the indole pyrrole (B145914) ring. researchgate.net The precise position of this band can be influenced by hydrogen bonding in the solid state.

C=O Stretch: A strong, prominent band corresponding to the carbonyl (C=O) stretching vibration of the 3-acetyl group is expected in the range of 1650-1700 cm⁻¹. The conjugation of the acetyl group with the indole ring may lead to a slight lowering of this frequency compared to a non-conjugated ketone.

Aromatic C=C and C-N Stretching: The indole ring will give rise to a series of complex bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C bonds in both the benzene and pyrrole moieties, as well as C-N stretching vibrations.

CH₃ Bending: The methyl group of the acetyl substituent will exhibit characteristic symmetric and asymmetric bending vibrations, typically appearing in the 1350-1450 cm⁻¹ region.

In-plane and Out-of-plane C-H Bending: The C-H bonds of the aromatic ring will have in-plane and out-of-plane bending modes. The out-of-plane bending vibrations, often found in the 700-900 cm⁻¹ region, can be particularly informative about the substitution pattern of the benzene ring.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Computational studies on related substituted indoles have demonstrated that the introduction of substituents causes minor changes in the molecular geometry but can lead to substantial alterations in the charge distribution and vibrational force constants. researchgate.net For this compound, the electron-withdrawing nature of both the acetyl and bromo groups is expected to influence the electronic structure and, consequently, the positions and intensities of the vibrational bands.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong, Sharp |

| C=O Stretch | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1500 - 1650 | Medium to Strong |

| C-N Stretch | 1400 - 1500 | Medium |

| CH₃ Bending | 1350 - 1450 | Medium |

| C-H Out-of-plane Bending | 700 - 900 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: These are predicted frequency ranges based on the analysis of related substituted indoles and general spectroscopic principles.

Biological and Biomedical Research Applications of 3 Acetyl 6 Bromoindole Derivatives

Role as Precursors for Bioactive Compounds

The 3-acetyl-6-bromoindole framework serves as a versatile starting material for the synthesis of more complex molecules with enhanced or specific biological functions. The acetyl group and the bromine atom are key sites for chemical reactions, allowing for the construction of diverse molecular architectures.

Indole (B1671886) alkaloids are a large and structurally diverse group of natural products known for a wide spectrum of pharmaceutical applications, including anticancer, antiviral, and anti-inflammatory activities. nih.govsemanticscholar.org The this compound core is a valuable synthetic intermediate for creating complex alkaloids. The bromo-substituted indole ring, for instance, is a feature of many marine-derived alkaloids such as the meridianins, which are substituted with a 2-aminopyrimidine (B69317) at the C-3 position and have bromine at various positions, including C-6. nih.gov Similarly, the aplicyanins are a family of marine alkaloids that contain a bromoindole nucleus and exhibit cytotoxic and antimitotic activity. nih.gov Synthetic strategies often utilize halogenated indoles as precursors to build these intricate natural product structures, using the halogen as a site for cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

The process of derivatization involves chemically modifying the parent this compound molecule to produce analogues with improved potency, selectivity, or pharmacokinetic properties. The acetyl group can be transformed into other functional groups, while the bromine atom can be replaced or used to direct further substitutions on the benzene (B151609) portion of the indole ring.

For example, a study involving a series of N-alkyl-5-bromoindole derivatives demonstrated that modifications to the indole nitrogen could yield compounds with moderate to good antiproliferative effects against breast cancer cell lines. mdpi.com The presence of a lipophilic bromine atom on the indole framework has been found to impart significant anti-tumor activity in both synthetic and naturally occurring indole derivatives. nih.gov By systematically altering substituents, researchers can explore how different chemical groups influence biological activity, leading to the development of more effective therapeutic agents.

Anti-Cancer and Anti-Proliferative Activities

Derivatives originating from the this compound scaffold have shown significant promise as anticancer agents, primarily through their ability to interfere with critical cellular processes such as cell division and proliferation.

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and the maintenance of cell shape. researchgate.net Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

The indole skeleton is considered a "privileged" structure in the design of analogues of potent natural tubulin inhibitors like Combretastatin A-4 (CA-4). nih.gov Arylthioindole (ATI) derivatives, for instance, are potent inhibitors of tubulin assembly, with IC₅₀ values in the low micromolar range. csic.es Research has shown that substitutions on the indole ring, such as a halogen atom, can significantly influence antitubulin activity. csic.es While many studies focus on various substitutions, the fundamental indole core, such as that provided by this compound, is central to this class of inhibitors. Some indole-based chalcone (B49325) derivatives have also been synthesized as tubulin polymerization inhibitors, with certain compounds showing potent activity. mdpi.com

| Compound Class | Specific Derivative Example | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfur Atom-Spaced TMP Derivatives | Compound 1k (7-heterocyclyl-1H-indole) | 0.58 ± 0.06 | nih.gov |

| Indole-based Chalcones | Compound 33b (3-bromo-3,5-dialkoxylated phenyl moiety) | 17.8 ± 0.2 | nih.gov |

| Arylthioindoles (ATIs) | Derivative with 3-(3,4,5-trimethoxyphenyl)thio group | 2.6 | csic.es |

| Indole-Chalcone Derivatives | Compound 54 | 2.68 ± 0.15 | mdpi.com |

A primary method for evaluating the anticancer potential of new compounds is to test their cytotoxicity against a panel of human cancer cell lines. Derivatives of bromoindoles have consistently demonstrated growth inhibitory effects across various cancer types.

A549 (Lung Carcinoma): Certain 2-aryl-5-bromoindoles have shown cytotoxicity against the A549 cell line, with IC₅₀ values in the low micromolar range. nih.gov Aplicyanin A, a 5-bromoindole-based natural product, has also exhibited antiproliferative activity against A549 cells. nih.govnih.gov

HeLa (Cervical Carcinoma): Studies on 2-aryl-5-bromo-3-trifluoroacetylindoles revealed cytotoxic effects against HeLa cells. nih.gov Additionally, some indole-aryl amide derivatives have shown activity against this cell line. unibo.it

MCF-7 (Breast Adenocarcinoma, ER+): N-alkyl-5-bromoindole derivatives have been evaluated for their antiproliferative activity against the MCF-7 cell line, with some compounds showing GI₅₀ values ranging from 6.8 to 32.2 µM. mdpi.com Arylthioindoles have also been identified as potent inhibitors of MCF-7 cell growth, with IC₅₀ values in the nanomolar range for the most active derivatives. csic.es

MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative): This aggressive breast cancer cell line has also been a target for bromoindole derivatives. N-alkyl-5-bromoindoles inhibited cell proliferation with GI₅₀ values between 4.7 and 23 µM. mdpi.com The natural product Aplicyanin A also showed increased antiproliferative activity against MDA-MB-231 cells. nih.govnih.gov

| Compound Series | Cell Line | Activity Metric | Value Range (µM) | Reference |

|---|---|---|---|---|

| N-alkyl-5-bromoindoles | MCF-7 | GI₅₀ | 6.8 - 32.2 | mdpi.com |

| MDA-MB-231 | GI₅₀ | 4.7 - 23.0 | mdpi.com | |

| 2-Aryl-5-bromo-7-acetamidoindoles | A549 | IC₅₀ | 2.72 - 9.94 | nih.gov |

| HeLa | IC₅₀ | 7.95 - 12.89 | nih.gov | |

| Arylthioindoles (most active) | MCF-7 | IC₅₀ | <0.05 | csic.es |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net For indole-based anticancer agents, SAR studies help in designing more potent and selective compounds.

Other Emerging Biological Activities

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives, including this compound, are being investigated for a range of new biological functions.

Antiviral Properties of Indole Scaffolds

The indole framework is a key component in the development of new antiviral agents. jmchemsci.comresearchgate.net Research has shown that modifying the indole ring can lead to compounds with significant antiviral efficacy. jmchemsci.com For instance, a study identified a water-soluble indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The compound also suppressed the formation of syncytium induced by the virus's spike protein by 89%. nih.gov Further studies have explored other indole derivatives as inhibitors of key viral enzymes, such as the SARS-CoV-2 3CL protease, highlighting the versatility of this chemical scaffold in combating viral infections. mdpi.com

| Compound | Virus | Activity | Source |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM | nih.gov |

| Acetoxysalicylic acid-derived chloropyridinyl ester (6a) | SARS-CoV-2 | 3CL Protease IC50: 360 nM | mdpi.com |

| (R)-naproxen derivative (9a) | SARS-CoV-2 | 3CL Protease IC50: 160 nM | mdpi.com |

| Indomethacin-derived ester (11a) | SARS-CoV-2 | Antiviral EC50: 30 µM | mdpi.com |

Agonist Activity for G-Protein Coupled Receptors (e.g., RXFP3/4)

G-protein coupled receptors (GPCRs) are a large family of receptors involved in numerous physiological processes. nih.gov The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are class A GPCRs implicated in processes like energy homeostasis. nih.govnih.gov The endogenous ligand for RXFP3 is the neuropeptide relaxin-3. nih.gov Research has focused on discovering small-molecule agonists for these receptors as potential therapeutics. nih.govnih.gov A high-throughput screening campaign of over 32,000 compounds led to the identification of one compound, WNN0109-C011, as a potential agonist for both RXFP3 and RXFP4. nih.gov The discovery of the first potent, low molecular weight dual agonists of RXFP3/4 has also been reported, representing a significant breakthrough as previous ligands were restricted to peptides. nih.gov These novel small molecules provide a scaffold for developing new drugs targeting the RXFP3/4 systems. nih.govnih.gov

Targeting 14-3-3η Protein in Cancer Progression

The 14-3-3 protein family consists of highly conserved adapter proteins that regulate multiple signaling pathways involved in cancer development, cell proliferation, and apoptosis. nih.govnih.gov The 14-3-3ζ (zeta) isoform, in particular, is a central hub in signaling networks that promote cancer progression and therapeutic resistance. nih.gov This makes 14-3-3 proteins an attractive molecular target for cancer therapy. nih.govresearchgate.net The development of small-molecule inhibitors that disrupt 14-3-3 protein-protein interactions (PPIs) is a key strategy. nih.gov Such inhibitors could serve as novel agents for targeted cancer therapy, potentially sensitizing multidrug-resistant cancer cells to existing treatments like doxorubicin. nih.govresearchgate.net While specific this compound derivatives have not been explicitly named as 14-3-3 inhibitors in the provided context, the search for novel chemical scaffolds for this target is ongoing. nih.gov

REV-ERB Agonism for Inflammatory Disorders and Cancer

Chronic inflammation is a well-established driver of many cancers, contributing to tumor growth and DNA damage. flvc.orgresearchgate.net A class of nuclear hormone receptors known as REV-ERBs has been identified as a modulator of the development of T Helper 17 (Th17) cells, which play a key role in driving inflammation. flvc.org Pharmacological activation of REV-ERB with synthetic agonists has shown potential in reducing inflammation. flvc.orgnih.gov For example, REV-ERB agonists can suppress the activation of the NLRP3 inflammasome, a major driver of inflammation-related pain. nih.gov Studies using mouse microglial cells showed that a REV-ERB agonist counteracted the inflammatory response induced by lipopolysaccharides (LPS). flvc.orgresearchgate.net These agonists work by repressing the transcription of target genes through the recruitment of corepressors. nih.gov The development of novel, high-affinity REV-ERB agonists is an active area of research, with these compounds being considered promising candidates for treating inflammation-driven cancers and other inflammatory disorders. flvc.orgnih.gov

Molecular Modeling and Docking Studies in Biological Systems

Computational techniques are essential tools in modern drug discovery, allowing researchers to predict how molecules will interact with biological targets. researchgate.net

Computational Studies on Protein-Ligand Interactions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This technique is crucial for understanding protein-ligand interactions and plays an important role in the rational design of drugs. nih.gov Docking studies have been successfully applied to indole derivatives to investigate their binding modes with various protein targets. nih.govd-nb.infowalisongo.ac.id For example, a molecular docking study of 5-bromoindole-2-carboxylic acid hydrazone derivatives identified compounds with the best binding energies against the VEGFR tyrosine kinase domain, a target in cancer therapy. d-nb.info Similarly, docking has been used to study how indole derivatives inhibit the 3C-like protease of the SARS coronavirus. nih.gov These computational models help to predict the affinity and activity of new compounds, guiding synthetic efforts toward more potent and selective drug candidates.

| Study Subject | Target Protein | Computational Method | Key Finding | Source |

| 5-bromoindole hydrazone derivatives | VEGFR Tyrosine Kinase | Molecular Docking | Identified derivatives with optimal binding energies. | d-nb.info |

| Isatin and indole-based compounds | SARS CoV 3CLpro | QSAR and Molecular Docking | Predicted inhibitory activity and binding modes. | nih.gov |

| Acetylacetone-based oxindole (B195798) derivatives | Indoleamine 2,3-dioxygenase (IDO-1) | Molecular Docking | Energy minimization of the ligand affects binding affinity and interactions. | walisongo.ac.id |

| NSAID-derived chloropyridinyl esters (including indole derivatives) | SARS-CoV-2 3CL Protease | Molecular Docking (inferred) | Guided the identification of potent enzyme inhibitors. | mdpi.com |

Homology Modeling for Receptor Binding

In the field of drug discovery and molecular biology, understanding the interaction between a ligand, such as a derivative of this compound, and its target receptor is crucial for designing more effective therapeutic agents. However, the three-dimensional (3D) structures of many important biological receptors have not been experimentally determined through techniques like X-ray crystallography or NMR spectroscopy. To overcome this limitation, computational methods such as homology modeling are employed to predict the 3D structure of a target protein. nih.gov

Homology modeling, also known as comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, referred to as the template. researchgate.net The process involves several key steps:

Template Identification and Selection: The first step is to search for protein structures that are homologous to the target sequence using databases like the Protein Data Bank (PDB). The quality of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. researchgate.net

Sequence Alignment: The target protein's amino acid sequence is aligned with the template's sequence. This alignment is critical as it determines which residues in the target correspond to which residues in the template structure, forming the basis for the model. nih.gov

Model Building: Using the alignment, the coordinates of the template's backbone are transferred to the target protein. The side chains and loops, which may differ between the target and template, are then modeled. nih.gov

Model Refinement and Validation: The initial model is refined to correct any structural inconsistencies and to minimize its energy, resulting in a more stable and realistic conformation. The quality of the final model is then assessed using various computational tools to ensure its stereochemical and structural integrity. nih.gov

Once a reliable homology model of a target receptor is generated, it can be used in molecular docking studies. In these studies, derivatives of this compound can be computationally "docked" into the predicted binding site of the receptor. This process simulates the binding event and helps to:

Predict the binding conformation (pose) of the ligand within the receptor's active site. unc.edu

Estimate the binding affinity and free energy of the interaction. nih.gov

Identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the ligand. researchgate.net

This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the rational design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, by identifying which parts of the this compound scaffold are crucial for binding, researchers can focus on modifying other parts of the molecule to enhance its therapeutic properties.

Structure-Based Optimization of Derivatives

Structure-based optimization is a key strategy in drug design that uses information about how a compound binds to its target receptor to guide the synthesis of more potent and selective analogs. This process often follows initial screening and hit identification, and it relies heavily on understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.

A pertinent example of this approach can be seen in studies of derivatives structurally related to 6-bromoindoles, such as 6-bromotryptamines. Research into these compounds as potential antagonists for the 5-hydroxytryptamine type 2A (5-HT2A) receptor, a target for antipsychotic agents, demonstrates the principles of structure-based optimization. nih.gov

In one study, researchers isolated 6-bromo-N-acetyltryptamine and a new analog, 6-bromo-N-propionyltryptamine, from a marine bacterium. nih.gov They observed that the compound with the longer N-propionyl side chain (a three-carbon chain) exhibited stronger antagonist activity at the 5-HT2A receptor than the N-acetyl derivative (a two-carbon chain). This initial finding suggested that the length of the acyl group attached to the tryptamine (B22526) nitrogen was a critical determinant of activity. nih.gov

Based on this hypothesis, a series of new 6-bromotryptamine analogs were synthesized with acyl chains of varying lengths (from four to eight carbons) to systematically explore the SAR. nih.govnih.gov The antagonist activity of these compounds was then evaluated.

The results showed a clear trend: the antagonist activity gradually increased as the acyl chain length increased from two to six carbons. nih.gov However, a further increase in chain length to seven or eight carbons led to a decrease in activity. The derivative with the hexanoyl (six-carbon) chain, 6-bromo-N-hexanoyltryptamine, displayed the most potent inhibitory activity, being five times stronger than the parent N-propionyl compound. nih.gov

| Compound | Acyl Group | Acyl Chain Length | Relative Antagonist Activity |

|---|---|---|---|

| 6-bromo-N-acetyltryptamine | Acetyl | C2 | Base |

| 6-bromo-N-propionyltryptamine | Propionyl | C3 | Stronger |

| 6-bromo-N-butyryltryptamine | Butyryl | C4 | Stronger |

| 6-bromo-N-valeryltryptamine | Valeryl | C5 | Stronger |

| 6-bromo-N-hexanoyltryptamine | Hexanoyl | C6 | Most Potent |

| 6-bromo-N-heptanoyltryptamine | Heptanoyl | C7 | Decreased |

| 6-bromo-N-octanoyltryptamine | Octanoyl | C8 | Decreased |

This systematic optimization process, guided by SAR, successfully identified a derivative with significantly enhanced potency. Such findings are crucial for developing lead compounds in drug discovery programs targeting specific receptors. The same principles are directly applicable to the optimization of this compound derivatives for their various biological targets.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel 3-Acetyl-6-bromoindole Derivatives with Enhanced Bioactivity

The 3-acetylindole (B1664109) scaffold serves as a valuable starting material for the synthesis of a wide array of bioactive indole (B1671886) alkaloids. semanticscholar.orgnih.gov Future research will focus on the rational design and synthesis of novel derivatives of this compound to create a library of compounds with potentially enhanced biological activity and optimized physicochemical properties.

Key synthetic strategies will likely involve modifications at several key positions of the molecule:

Modification of the Acetyl Group: The acetyl group at the C-3 position is a prime site for chemical elaboration. It can be used as a handle to introduce diverse functionalities, such as chalcones, pyrazolines, or other heterocyclic rings, which are known to confer a range of pharmacological activities. thepharmajournal.comresearchgate.net

Substitution on the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position can significantly influence the molecule's lipophilicity and binding interactions with biological targets.

Modification of the Benzene (B151609) Ring: While retaining the crucial 6-bromo substituent, further functionalization of the benzene portion of the indole ring could be explored to fine-tune electronic and steric properties, which is a key aspect of structure-activity relationship (SAR) studies. researchgate.net

The overarching goal is to generate a diverse chemical library for biological screening. This approach allows for a systematic exploration of the SAR, identifying which structural features are critical for potency and selectivity. neliti.com

| Modification Site | Synthetic Strategy | Potential Functional Groups to Introduce | Rationale for Enhanced Bioactivity |

|---|---|---|---|

| C-3 Acetyl Group | Condensation Reactions (e.g., Claisen-Schmidt) | Chalcones, Pyrazoles, Isoxazoles | Introduction of established pharmacophores known for anticancer and anti-inflammatory effects. thepharmajournal.com |

| N-1 Indole Nitrogen | N-Alkylation / N-Arylation | Alkyl chains, Benzyl groups, Phenyl rings | Modify lipophilicity, improve membrane permeability, and explore new binding interactions. |

| C-2 Position | Functionalization via Vilsmeier-Haack or similar reactions | Formyl, Carboxylic acid, Amide groups | Introduce hydrogen bonding capabilities and new points for diversification. |

| Benzene Ring (Positions 4, 5, 7) | Electrophilic Aromatic Substitution | Nitro, Amino, Hydroxyl, Methoxy groups | Modulate electronic properties and influence target binding affinity. researchgate.net |

Elucidation of Detailed Molecular Mechanisms of Action for Biological Effects

A critical area of future research will be to determine the precise molecular mechanisms through which this compound derivatives exert their biological effects. Based on the known activities of related indole compounds, several key signaling pathways and molecular targets are of immediate interest for investigation.

Indole alkaloids are known to exert anticancer effects by targeting regulated cell death pathways, such as apoptosis, autophagy, and necrosis. nih.govnih.gov Specific potential mechanisms include:

Inhibition of Protein Kinases: Many indole derivatives function as protein kinase inhibitors. nih.gov Bromoindole analogs, in particular, have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov Future studies should assess the inhibitory activity of this compound derivatives against a panel of cancer-related kinases.

Modulation of Inflammatory Pathways: Natural 6-bromoindole (B116670) derivatives isolated from marine sources have demonstrated anti-inflammatory activity by modulating the production of cytokines like IL-12p40 and IL-10. nih.govresearchgate.net Research should explore whether novel derivatives can inhibit key inflammatory enzymes such as Cyclooxygenase (COX) or target transcription factors like NF-κB. mdpi.com

Induction of Apoptosis: A common anticancer mechanism for indole alkaloids is the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov Investigating these pathways will be essential to understanding the potential cytotoxic effects on cancer cells.

Microtubule Disruption: Vinca alkaloids, a famous class of indole-based natural products, function by interfering with tubulin polymerization. nih.gov The potential for synthetic indole derivatives to target microtubule dynamics remains a viable and potent anticancer strategy. mdpi.com

| Target Class | Specific Target Example | Associated Therapeutic Area | Rationale Based on Analog Studies |

|---|---|---|---|

| Protein Kinases | EGFR, PI3K, Akt, mTOR | Oncology | 5-bromoindole derivatives inhibit EGFR; other indole alkaloids target the PI3K/Akt/mTOR pathway. nih.govnih.gov |

| Inflammatory Enzymes | COX-2, Lipoxygenase | Inflammation | Indole structures are known to possess anti-inflammatory properties. mdpi.com |

| Apoptosis Regulators | Bcl-2, Mcl-1, Caspases | Oncology | Indole alkaloids are potent inducers of apoptotic cell death. nih.govnih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | The indole scaffold is a key component of microtubule-targeting agents. nih.govmdpi.com |

Preclinical and Clinical Development of Lead Compounds from this compound Scaffold

The translation of promising compounds from laboratory synthesis to clinical application requires a structured and rigorous development pipeline. frontiersin.org For derivatives of this compound, this process will begin with identifying "lead compounds" from the synthesized library.

The preclinical development pathway would involve:

High-Throughput Screening (HTS): The library of synthesized derivatives will be screened in vitro against panels of human cancer cell lines or in cell-based assays for anti-inflammatory activity to identify initial "hits."

Lead Optimization: Hit compounds with significant activity will undergo further chemical modification to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). frontiersin.org

In Vivo Efficacy Studies: Optimized lead compounds will be advanced into animal models of disease (e.g., tumor xenograft models in mice) to evaluate their efficacy in a living system.

Toxicology and Safety Pharmacology: Rigorous testing is required to identify any potential toxicity or off-target effects before a compound can be considered for human trials. biobide.com

Currently, there are no lead compounds derived specifically from the this compound scaffold in preclinical or clinical development. The path forward requires a dedicated effort in medicinal chemistry and pharmacology to first identify and then optimize candidates for this process.

Exploration of New Therapeutic Areas for this compound Derivatives

The indole nucleus is considered a "privileged scaffold" due to its ability to bind to numerous types of receptors and enzymes, leading to a broad spectrum of biological activities. mdpi.com While oncology and inflammation are primary areas of interest, future research should also explore the potential of this compound derivatives in other therapeutic fields.

Based on the extensive pharmacology of indole alkaloids, potential new areas for investigation include:

Infectious Diseases: Indole derivatives have a long history as antimicrobial and antiviral agents. semanticscholar.orgnih.gov New derivatives could be screened for activity against drug-resistant bacteria, fungi, and viruses.

Neurodegenerative Diseases: As an essential amino acid, tryptophan and its indole-containing metabolites play crucial roles in neuroscience. Some indole alkaloids exhibit neuroprotective properties, suggesting a potential application in diseases like Alzheimer's or Parkinson's. wikipedia.org

Metabolic Disorders: Certain indole-based compounds have been investigated for their antidiabetic properties, including the inhibition of enzymes like α-glucosidase. mdpi.com

Cardiovascular Conditions: Novel indole-3-carboxylic acid derivatives have recently been designed as antagonists of the angiotensin II receptor, demonstrating antihypertensive activity. nih.gov This highlights the versatility of the indole scaffold in targeting systems beyond cancer and inflammation.

| Therapeutic Area | Rationale | Examples of Activity in Related Indole Compounds |

|---|---|---|

| Antimicrobial / Antiviral | The indole core is present in many natural and synthetic antimicrobial agents. semanticscholar.org | Antifungal, antibacterial, and anti-HIV activity. thepharmajournal.com |

| Neuroprotection | Indole is a core structure in neurotransmitters (e.g., serotonin) and neuroprotective metabolites. wikipedia.org | Antioxidant and anti-inflammatory effects relevant to neurodegeneration. |

| Antidiabetic | Indole-based Schiff bases have been shown to inhibit α-glucosidase. mdpi.com | Modulation of metabolic enzymes. |

| Antihypertensive | Indole derivatives have been successfully designed as angiotensin II receptor antagonists. nih.gov | Lowering blood pressure in animal models. |

常见问题

Q. What steps ensure rigorous validation of this compound’s role in cross-coupling reactions?

- Methodology :

- Control experiments : Compare reactivity with non-brominated analogs (e.g., 3-acetylindole) in Suzuki-Miyaura couplings.

- Mechanistic probes : Isotope labeling (e.g., D2O) to track H/D exchange at the indole C-2 position .

- Peer review : Submit datasets to repositories like ChemRxiv for pre-publication validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。